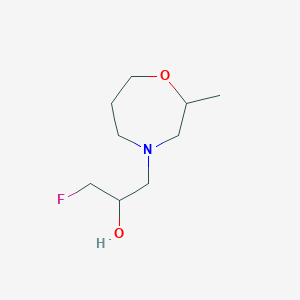
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C₉H₁₈FNO₂ and a molecular weight of 191.24 g/mol . This compound is characterized by the presence of a fluorine atom, an oxazepane ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol involves several steps, typically starting with the preparation of the oxazepane ring. One common method involves the reaction of 2-methyl-1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while nucleophilic substitution of the fluorine atom can produce a wide range of substituted derivatives .
科学的研究の応用
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
作用機序
The mechanism of action of 1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to form strong bonds with target molecules. The oxazepane ring and hydroxyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-one: This compound has a ketone group instead of a hydroxyl group, which affects its reactivity and applications.
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-amine:
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-thiol: The thiol group introduces different reactivity and potential biological activity compared to the hydroxyl group.
特性
分子式 |
C9H18FNO2 |
|---|---|
分子量 |
191.24 g/mol |
IUPAC名 |
1-fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-8-6-11(3-2-4-13-8)7-9(12)5-10/h8-9,12H,2-7H2,1H3 |
InChIキー |
CCQQHWHBIKPMKZ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCCO1)CC(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)

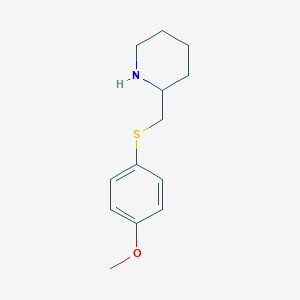
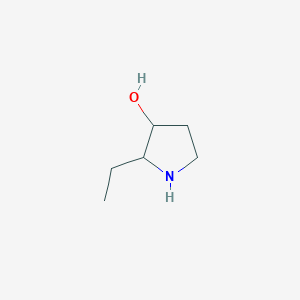
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
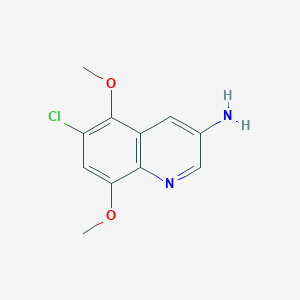
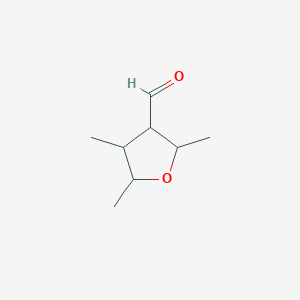
![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)

![[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13247430.png)
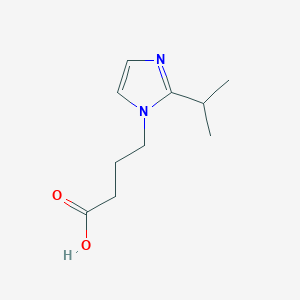
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
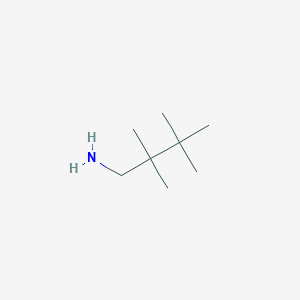
![Octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13247455.png)
